2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline
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Overview
Description
2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two sulfonyl groups and two aniline groups. It is known for its applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenyl sulfone with ethyl sulfonyl chloride under basic conditions to form the intermediate compound, which is then further reacted with another equivalent of 2-aminophenyl sulfone. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the aniline groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives .
Scientific Research Applications
2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aniline groups can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Diaminodiphenyl disulfide: This compound has a similar structure but contains disulfide linkages instead of sulfonyl groups.
2-Aminophenyl phenyl sulfone: It has a single sulfonyl group and aniline group, making it less complex than 2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline.
Uniqueness
This compound is unique due to its dual sulfonyl and aniline groups, which provide a versatile platform for various chemical modifications and applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
2-[2-(2-aminophenyl)sulfonylethylsulfonyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c15-11-5-1-3-7-13(11)21(17,18)9-10-22(19,20)14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWONTKLUAORMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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